Ranitidine N-oxide is a metabolite of ranitidine, a widely used medication primarily for the treatment of conditions related to excess stomach acid, such as gastroesophageal reflux disease and peptic ulcers. Ranitidine itself is classified as a histamine H2 receptor antagonist, which works by inhibiting the action of histamine on the stomach's parietal cells, thereby reducing gastric acid secretion. The oxidation of ranitidine to form ranitidine N-oxide occurs through metabolic processes in the liver and can be detected in biological fluids.
Ranitidine N-oxide is derived from ranitidine, which is synthesized from 2-[(5-ethyl-2-hydroxyethyl)amino]-N-(1,1-dimethylethyl)-N'-methyl-1,3-thiazole-4-carboxamide. The compound is classified under the broader category of pharmaceutical metabolites and is recognized in various pharmacological studies for its role in the metabolism of ranitidine.
The synthesis of ranitidine N-oxide can occur through oxidative pathways involving cytochrome P450 enzymes in the liver. This metabolic conversion typically involves:
Ranitidine N-oxide has a molecular formula of C13H17N5O and a molecular weight of approximately 247.31 g/mol. Its structure features an oxime functional group resulting from the oxidation of the nitrogen atom in ranitidine.
Key Structural Features:
Ranitidine N-oxide can participate in various biochemical reactions, primarily as a result of its role as a metabolite:
Ranitidine N-oxide exhibits several notable physical and chemical properties:
Ranitidine N-oxide serves several scientific purposes:
Ranitidine N-oxide (C₁₃H₂₂N₄O₄S) is an oxidative metabolite of the histamine H₂-receptor antagonist ranitidine. Its molecular structure features a tertiary amine group oxidized to an N-oxide functionality, significantly altering its physicochemical properties compared to the parent drug. The compound has a molecular weight of 330.40 g/mol (average) and a monoisotopic mass of 330.136176378 g/mol [4] [10]. Its IUPAC name is N,N-dimethyl-1-(5-{[(2-{[(1E)-1-(methylamino)-2-nitroethenyl]amino}ethyl)sulfanyl]methyl}furan-2-yl)methanamine oxide, with the CAS registry number 73857-20-2 [6] [10].
Structural Characteristics:The oxidation occurs specifically at the dimethylamino group ((CH₃)₂N-) of ranitidine, converting it to a polar N-oxide moiety ((CH₃)₂N⁺-O⁻)). This transformation increases the molecule's water solubility and alters its electronic distribution, as evidenced by the compound's predicted pKa of 4.46 ± 0.40 [10]. The structural confirmation comes from mass spectral data showing characteristic fragmentation patterns and collision cross sections (CCS) of major adducts: [M-H]⁻ at 176.26576 Ų, [M+H]⁺ at 178.81609 Ų, and [M+Na]⁺ at 186.86908 Ų [4].
Physicochemical Properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₂₂N₄O₄S | [4] [10] |
Molecular Weight | 330.40 (average) | [6] [10] |
Monoisotopic Mass | 330.136176378 | [4] |
Solubility | DMSO (slight), Methanol (slight) | [10] |
Hygroscopicity | Very hygroscopic | [10] |
Ranitidine N-oxide is a minor but pharmacokinetically significant metabolite formed during ranitidine biotransformation in humans. Hepatic metabolism via flavin-containing monooxygenases (FMOs, particularly FMO3) catalyzes this oxidation step [8]. Quantitative studies reveal that Ranitidine N-oxide accounts for less than 4% of the administered ranitidine dose recovered in urine, with other metabolites including S-oxide (~1%) and desmethyl ranitidine (~1%) [5] [7].
Metabolic Pathway Context:
The metabolite’s pharmacokinetic profile differs from ranitidine in key aspects:
Comparative Pharmacokinetics:
Parameter | Ranitidine | Ranitidine N-oxide |
---|---|---|
Primary Metabolic Route | Hepatic (FMO, CYP) | Derived from ranitidine |
Urinary Excretion | 30% unchanged | <4% of administered dose |
Bioactivity | H₂-receptor antagonist | No significant activity |
Ranitidine N-oxide gained prominence during investigations into N-nitrosodimethylamine (NDMA) contamination in ranitidine products. The metabolite’s structural relationship to NDMA formation pathways became a focal point when regulatory agencies discovered carcinogenic NDMA impurities in ranitidine formulations.
Discovery Timeline:
Regulatory Milestones:
Scientific Significance:Research revealed ranitidine’s tertiary amine group could undergo nitrosation under physiological conditions, forming NDMA via several proposed mechanisms:
The N-oxide metabolite itself was not implicated in NDMA formation but served as an indicator of ranitidine’s oxidative susceptibility. Regulatory testing showed NDMA levels increased in ranitidine tablets over time, with older batches (expiring June 2019) containing 5.1 ppm versus newer batches (expiring February 2022) at 0.7 ppm [3].
Regulatory Impact Timeline:
Date | Event | Agency/Action |
---|---|---|
June 2019 | Valisure alerts FDA about ranitidine-NDMA link | FDA notification |
Sept 2019 | Global recalls begin (USA, Canada, Singapore, Australia, Switzerland) | Multi-agency |
April 2020 | Market withdrawal in USA, EU suspension | FDA, EMA |
2022 | Cancer risk confirmation in population study | Taiwanese health data |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7